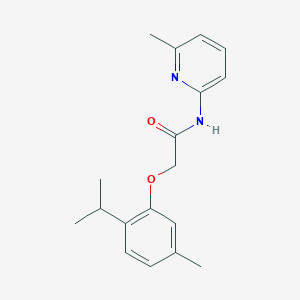
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPA is a potent inhibitor of the enzyme inositol polyphosphate 5-phosphatase, which plays a crucial role in regulating cellular signaling pathways.
Mécanisme D'action
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by inhibiting the activity of inositol polyphosphate 5-phosphatase, which is an enzyme that plays a crucial role in regulating cellular signaling pathways. This enzyme is involved in the breakdown of inositol phosphates, which are important signaling molecules in cells. By inhibiting the activity of this enzyme, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurobiology, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its specificity for inositol polyphosphate 5-phosphatase. This allows researchers to selectively modulate cellular signaling pathways without affecting other cellular processes. However, one limitation of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity, as it can affect cellular behavior in a variety of ways.
Orientations Futures
There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is in the development of new cancer therapies that target inositol polyphosphate 5-phosphatase. Another area of research is in the development of new neurobiological therapies that modulate the activity of neurotransmitters. Additionally, there is potential for research on the use of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other areas of biology, such as immunology and microbiology.
Méthodes De Synthèse
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromo-1-chloroethane to form 2-(2-isopropyl-5-methylphenoxy)ethyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of inositol polyphosphate 5-phosphatase, which is overexpressed in many types of cancer. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential applications in neurobiology, as it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-9-8-13(3)10-16(15)22-11-18(21)20-17-7-5-6-14(4)19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVPVRQKDBWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

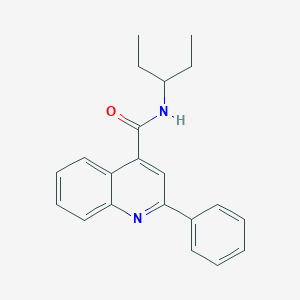
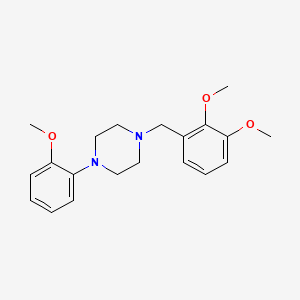
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
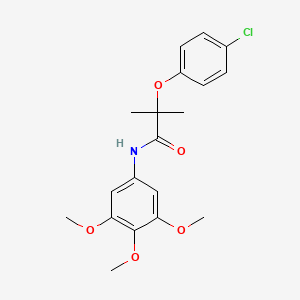

![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)
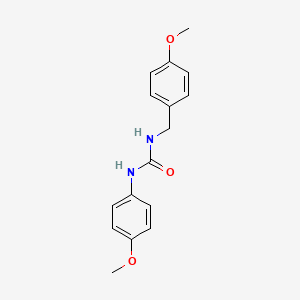

![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)